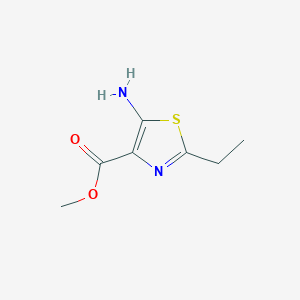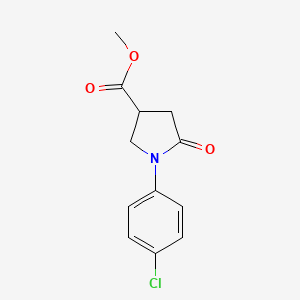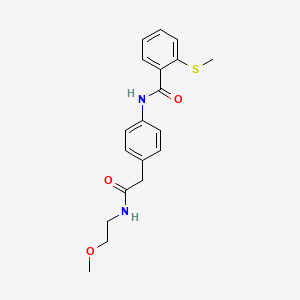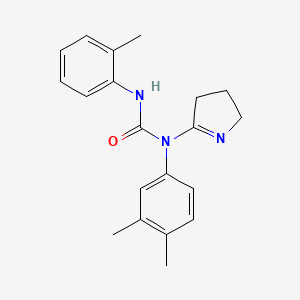
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(o-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(o-tolyl)urea is a synthetic compound that belongs to the class of urea derivatives. It has been studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. In
科学的研究の応用
Research Methodologies and Applications in Chemical Analysis
Exposure Characterization of Insecticides : Research on the exposure characterization of various insecticides, including neonicotinoids, organophosphates, and pyrethroids, provides a framework for understanding environmental and human exposure to chemical compounds. Studies often involve assessing the urinary concentrations of metabolites to evaluate exposure levels, which could be applicable to studying compounds like "1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(o-tolyl)urea" (Osaka et al., 2016).
Assessment of Human Exposure to Chemicals : The study of urinary polycyclic aromatic hydrocarbon (PAH) metabolites provides insights into human exposure to various chemicals. Such methodologies could be adapted to assess exposure to and the metabolic breakdown of complex chemical compounds, offering insights into potential health impacts (Li et al., 2008).
Metabolic Studies of Chemical Compounds : Investigations into the metabolic pathways of chemicals, such as the study on the urinary excretion of pyrraline, highlight approaches to studying the biological transformations and effects of chemicals within the body. This kind of research is crucial for understanding the bioactivity and potential health implications of new chemical entities (Foerster & Henle, 2003).
Toxicology and Environmental Health : The study of the variability of urinary excretion of pyrethroid metabolites showcases the importance of understanding individual and temporal variations in exposure to chemical agents. Such research is fundamental in toxicology and environmental health, providing critical data for risk assessment and the development of safety guidelines (Wielgomas, 2013).
特性
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-14-10-11-17(13-16(14)3)23(19-9-6-12-21-19)20(24)22-18-8-5-4-7-15(18)2/h4-5,7-8,10-11,13H,6,9,12H2,1-3H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJPCVNYNXDTCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(o-tolyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanamine hydrochloride](/img/no-structure.png)
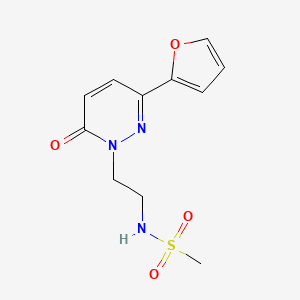
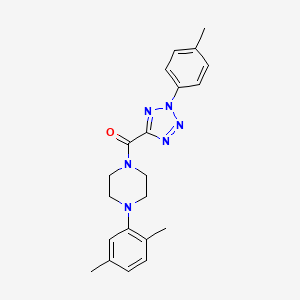
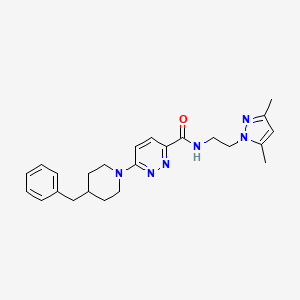
![1-({[5-(5-Chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-ethylpiperidine](/img/structure/B2418681.png)
![2-(isobutylsulfanyl)-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2418682.png)
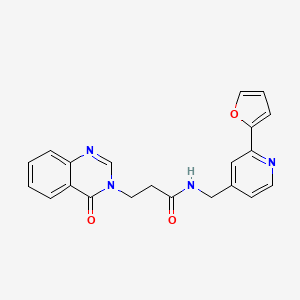
![9-(4-bromophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2418685.png)
